molecular formula C19H19NO B075583 Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- CAS No. 1485-92-3

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-

Cat. No. B075583
CAS RN: 1485-92-3
M. Wt: 277.4 g/mol
InChI Key: CZTCZDFGLUDUQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1',3',3'-trimethyl-6-hydroxy-spiro[2H-1-benzopyran-2,2'-indoline] and its derivatives involves conventional synthetic routes. Copolymerization with methyl methacrylate has been carried out in solvents like tetrahydrofuran or toluene using 2,2'-azobisisobutyronitrile as an initiator. These materials' structures have been investigated using various NMR spectroscopy techniques (Moniruzzaman, Fernando, & Bellamy, 2006).

Molecular Structure Analysis

The molecular structure of these spiropyran-based compounds exhibits complex configurations, as evidenced by the detailed assignments and interpretations from DEPT-135, HCCOSW, and COSY45 NMR experiments. This intricate structure is pivotal in understanding the compound's photochromic and chemical properties (Moniruzzaman, Fernando, & Bellamy, 2006).

Chemical Reactions and Properties

These compounds exhibit photoreversible color changes in organic solvents, a characteristic known as photochromism. For instance, derivatives like 1,3,3-trimethylspiro[indoline-2,2'-benzopyran]-8'-carboxylic acid show reverse photochromism in polar solvents, a phenomenon where the compound exhibits a deep color that is bleached by irradiation with visible or ultraviolet light, with the color reappearing thermally once the irradiation ceases (Shimizu, Kokado, & Inoue, 1969).

Physical Properties Analysis

The study of physical properties, such as photochromism, reveals the compound's behavior under UV light irradiation. These compounds transition between their spiro and merocyanine forms, a process influenced by the solvent used. The kinetics and thermodynamics of these transitions have been studied to understand the efficiency and stability of the photochromic effect (Holm, Rini, Nibbering, & Fidder, 2003).

Chemical Properties Analysis

The chemical properties, such as the reaction kinetics and mechanisms, highlight the compound's potential in various applications. The thermal isomerization rates, for example, provide insight into the stability and reactivity of the compound under different conditions. Understanding these properties is essential for potential applications in photoresponsive materials and molecular switches (Nishimura, Miyake, & Sueishi, 1989).

Scientific Research Applications

Synthesis and Structural Investigation

Spiropyran-based compounds, including 1',3',3'-trimethyl-6-hydroxy-spiro[2H-1-benzopyran-2,2'-indoline] and its monomers and copolymers, have been synthesized for their photo-responsive properties. These materials were investigated using various NMR spectroscopy techniques to understand their complex structure (Moniruzzaman, Fernando, & Bellamy, 2006).

Photophysical Properties in Poly(Methyl Methacrylate)

Characterization studies of spiropyran compounds in poly(methyl methacrylate) revealed their photophysical properties. These studies demonstrated how temperature influences the deactivation of these materials and their potential as low-cost germicidal UV indicators (Bonefacino et al., 2013).

Thermodynamic Properties

The heat capacity and thermodynamic functions of 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-(2H)-indole] were determined across a range of temperatures, providing valuable data on its thermal behavior (Kulagina et al., 2004).

Quantum Mechanical Computations

Quantum mechanical computations at DFT level were conducted on 1',3',3'-trimethyl-6-nitro-spiro[2H-1-benzopyran-2,2'-[2H]indole], offering insights into its thermal reaction and thermodynamic parameters (Cottone, Noto, & Manna, 2004).

Photoresponsive Spiropyran and Merocyanine Pair

Research on the structural and thermochemical properties of photoresponsive spiropyran and merocyanine in different solvents provided insights into their stability, entropy, partial atomic charges, and bond lengths (Balasubramanian et al., 2012).

Microwave Promoted Synthesis

A study demonstrated the synthesis of spiro[indole-pyranoimidazoles] and spiro[indole-pyranobenzopyrans] using microwave irradiation, revealing efficient and controlled synthetic processes (Dandia et al., 2003).

properties

IUPAC Name

1',3',3'-trimethylspiro[chromene-2,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-18(2)15-9-5-6-10-16(15)20(3)19(18)13-12-14-8-4-7-11-17(14)21-19/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTCZDFGLUDUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=CC=CC=C4O3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883683
Record name Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-
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Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-

CAS RN

1485-92-3
Record name 1,3,3-Trimethylindolinobenzospiropyran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3-Trimethylindolinobenzospiropyran
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Record name 1485-92-3
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Record name Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-
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Record name Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-
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